2-Benzylaziridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQAJXTWYDNYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930295 | |
| Record name | 2-Benzylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13906-90-6 | |
| Record name | 2-(Phenylmethyl)aziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylaziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Benzylaziridine and Its Derivatives
Strategies for Aziridine (B145994) Ring Formation
The construction of the aziridine ring is a pivotal step in the synthesis of 2-benzylaziridine. Chemists have developed numerous strategies that rely on intramolecular cyclization, where a nucleophilic nitrogen atom attacks an electrophilic carbon center to form the characteristic three-membered heterocycle.
Nucleophilic Ring Closure Approaches
Nucleophilic ring closure is a fundamental and widely employed strategy for synthesizing aziridines. These methods typically involve a bifunctional precursor containing both a nucleophilic amine and a leaving group on adjacent carbons. The intramolecular displacement of the leaving group by the amine forges the carbon-nitrogen bond that closes the ring.
From Aziridine Precursors via Nucleophilic Ring-Opening and Subsequent Cyclization
The synthesis of substituted aziridines can be achieved through a sequence involving the nucleophilic ring-opening of a simpler, activated aziridine precursor, followed by a new cyclization event. While direct synthesis is more common, this pathway highlights the reactivity of the aziridine ring itself. For instance, N-acylaziridines, which are important synthetic intermediates, can be formed and subsequently used. researchgate.net The general principle involves activating a precursor, often by introducing a good leaving group, which then allows for an intramolecular SN2 reaction. For example, the activation of a hydroxyl group in a β-amino alcohol can lead to an internal ring-closure, forming the aziridine ring. researchgate.net This process is foundational to many of the more specific methods described below.
Gabriel-Cromwell Reaction Derivatives
The Gabriel-Cromwell reaction is a classic method for aziridine synthesis. It involves the reaction of α,β-unsaturated compounds bearing an α-leaving group (like α-halo carbonyls) with primary amines or ammonia (B1221849). arkat-usa.org The reaction proceeds via a Michael addition of the amine, followed by an intramolecular nucleophilic substitution to close the ring. ru.nl
This method has been adapted for various substrates. For example, aziridinyl glucose derivatives have been synthesized via the addition of benzylamine (B48309) to a bromoacrylate substrate. thieme-connect.de The reaction can exhibit high diastereoselectivity depending on the substrates and conditions used. researchgate.net
Cyclization of Chiral Amino Alcohol Hydrogen Sulfates
A highly effective and widely used method for preparing chiral aziridines, including (S)-2-benzylaziridine, is the cyclization of β-amino alcohol hydrogen sulfates, often referred to as the Wenker synthesis. rsc.orglookchem.com This two-step process begins with the conversion of a vicinal amino alcohol, such as (S)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol), into its corresponding hydrogen sulfate (B86663) ester. cdnsciencepub.com This is typically achieved by reacting the amino alcohol with sulfuric acid or chlorosulfonic acid. rsc.orglookchem.com
In the second step, the resulting amino alcohol hydrogen sulfate is treated with a strong base, such as aqueous sodium hydroxide (B78521). The base facilitates an intramolecular nucleophilic cyclization, where the amino group displaces the sulfate group, leading to the formation of the aziridine ring. rsc.org This method is known for its high yields and the ability to produce enantiomerically pure aziridines when starting from chiral amino alcohols.
Table 1: Synthesis of (S)-2-Benzylaziridine via Wenker Synthesis
| Step | Reactants | Reagents | Conditions | Outcome |
| 1. Sulfation | (S)-2-amino-3-phenylpropan-1-ol | Sulfuric acid (98%) in water | 0-5°C, then heat to 110°C for 3-4 h. | (S)-2-amino-3-phenylpropyl hydrogen sulfate. |
| 2. Cyclization | (S)-2-amino-3-phenylpropyl hydrogen sulfate | Sodium hydroxide (25 wt%), Toluene (B28343) | Reflux overnight. | (S)-2-Benzylaziridine (colorless oil). |
Reactivity of Diphenylvinylsulfonium Triflates with Primary Amines
A more recent approach to 2-arylaziridines involves the reaction of diphenylvinylsulfonium triflates with primary amines. arkat-usa.org These sulfonium (B1226848) salts serve as vinyl cation equivalents. The reaction with a primary amine, such as benzylamine, in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature leads to the formation of the corresponding 2-arylaziridine.
The reaction mechanism can be accelerated by the addition of a non-nucleophilic base, like tert-butylamine. The base facilitates a 1,3-prototropic shift, which aids in the cyclization process. This method has proven effective for synthesizing a range of 2-arylaziridines in high yields. arkat-usa.org
Table 2: Aziridination using Diphenylvinylsulfonium Triflates
| Substrate | Amine (equiv.) | Base (equiv.) | Solvent | Conditions | Product | Yield | Reference |
| [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate | Benzylamine (2.2) | None | DMSO | Room Temp. | 1-Benzyl-2-(4-chlorophenyl)aziridine | 98% | arkat-usa.org |
| [(E)-2-(4-chlorophenyl)vinyl]diphenylsulfonium triflate | Benzylamine (1.2) | tert-Butylamine (3) | DMSO | Room Temp., 1h | 1-Benzyl-2-(4-chlorophenyl)aziridine | 98% | arkat-usa.org |
Conversion from 2-Benzyloxirane and Ammonia
Epoxides are common precursors for aziridines due to their analogous three-membered ring structure. This compound can be synthesized from 2-benzyloxirane, an epoxide, through a ring-opening and subsequent ring-closing sequence. biosynth.com A general and effective route involves a two-step process. First, the epoxide ring of 2-benzyloxirane is opened by a nucleophile. For instance, reaction with a primary sulfonamide (e.g., 2,4,6-triisopropylbenzenesulfonamide) in the presence of a catalyst like potassium carbonate yields a hydroxyl-sulfonamide intermediate. mpg.de
The second step is the cyclization of this intermediate. The hydroxyl group is activated, typically by converting it into a better leaving group such as a mesylate through reaction with mesyl chloride. mpg.de Under basic conditions, an intramolecular cyclization occurs to form the N-sulfonylated this compound with high yield. mpg.de A more direct conversion can also be achieved using ammonia, where ammonia first opens the epoxide ring to form the corresponding amino alcohol, which can then be cyclized under conditions similar to the Wenker synthesis. biosynth.com
Wenker Synthesis and its Modified Methodologies from Vicinal Amino Alcohols
The Wenker synthesis is a well-established and efficient method for preparing aziridines, particularly N-H aziridines, from vicinal amino alcohols. researchgate.netthieme-connect.comresearchgate.netresearchgate.net The traditional process involves the conversion of a vicinal amino alcohol to its sulfate ester, which is then cyclized with an alkali treatment to form the aziridine ring. google.com
A common modification to the Wenker synthesis involves using milder reaction conditions to improve yields and expand the scope of applicable substrates. researchgate.netthieme-connect.com One such improved method converts amino alcohols into their hydrogen sulfates using chlorosulfonic acid. researchgate.netthieme-connect.com This is followed by cyclization with sodium hydroxide or even a non-nucleophilic base like sodium carbonate. researchgate.netthieme-connect.com This modified approach is particularly useful for amino alcohols that are unstable in hot sulfuric acid or for sulfates that are prone to elimination and hydroxide displacement reactions with strong bases. researchgate.netthieme-connect.com
For instance, the synthesis of (S)-2-benzylaziridine can be achieved from (S)-2-amino-3-phenylpropan-1-ol. The amino alcohol is first treated with sulfuric acid to form the amino alcohol hydrogen sulfate. Subsequent refluxing with aqueous sodium hydroxide in the presence of toluene leads to the formation of (S)-2-benzylaziridine. rsc.org Purification is typically carried out using silica (B1680970) gel column chromatography. rsc.org This method has been reported to produce (S)-2-benzylaziridine with a high yield of 85%. researchgate.net
A biphasic system has also been developed for the Wenker cyclization, offering a reliable and cost-effective process for a range of amino alcohol starting materials. researchgate.net
Oxidation of Hydrazine (B178648) Derivatives for 1-Aminoaziridine Synthesis
The synthesis of 1-aminoaziridines can be achieved through the oxidation of hydrazine derivatives in the presence of an olefin. ic.ac.uk This method, often referred to as oxidative aminoaziridination, is a convenient route to N-aminoaziridines. ic.ac.ukut.ee
The enzyme systems responsible for the oxidative metabolism of hydrazine derivatives, such as cytochrome P-450 and monoamine oxidase, have been studied. nih.gov Cytochrome P-450 preferentially oxidizes the nitrogen-nitrogen bond of 1,2-disubstituted hydrazines, leading to stable azo intermediates. nih.gov Monoamine oxidase, on the other hand, oxidizes the N-N bond of various hydrazine derivatives. nih.gov
Organometallic Approaches for Aziridination of Olefins
Organometallic catalysts play a significant role in the synthesis of aziridines from olefins. Various transition metal complexes, including those of rhodium, copper, and cobalt, have been employed to catalyze the aziridination of alkenes. nih.govorganic-chemistry.orgbeilstein-journals.org
One approach involves the use of a mixed-valent dirhodium(II,III) caprolactamate complex as a catalyst. nih.gov This method utilizes p-toluenesulfonamide (B41071) as the nitrogen source and N-bromosuccinimide as an oxidant, affording aziridines in high yields under mild conditions. nih.gov The reaction is believed to proceed through a Rh(2)(5+)-catalyzed aminobromination followed by base-induced ring closure. nih.gov
Copper-catalyzed aziridination has also been developed, with some methods employing iodosylbenzene (PhI=O) as an oxygen atom donor to mediate the nitrogen transfer. organic-chemistry.org Gold(I) complexes supported by terpyridine ligands have also been shown to efficiently catalyze olefin aziridination using commercially available oxidants and sulfonamides. organic-chemistry.org
Cobalt(II) complexes of chiral porphyrins have been used to catalyze the asymmetric aziridination of olefins with phosphoryl azides as the nitrene source. beilstein-journals.org This metalloradical catalytic system operates under neutral and non-oxidative conditions, producing N-phosphorylaziridines in good yields and with high enantioselectivities. beilstein-journals.org
Stereospecific Reductive Cyclization of Chiral α-Mesylated Acetamides
An efficient method for the synthesis of chiral N-alkyl aziridines has been developed through the stereospecific reductive cyclization of chiral α-mesylated acetamides. researchgate.net This approach provides a novel route to these valuable chiral building blocks.
Synthesis via Nanostructured Silica Gel-Supported Alkali Metals
A novel method for the desulfonation of N,N-disubstituted sulfonamides, including those derived from aziridines, utilizes alkali metals absorbed into nanostructured silica gel (M-SG). organic-chemistry.org These reagents, such as Na-SG and Na2K-SG, are stable, free-flowing powders at room temperature that retain the reactivity of the parent alkali metal. organic-chemistry.orgnih.gov
This method allows for the cleavage of sulfonyl protecting groups under mild conditions, typically in THF at room temperature. organic-chemistry.org The M-SG reagents are less hazardous than pure alkali metals and offer a safer and more cost-effective alternative for deprotection reactions. organic-chemistry.orgnih.gov The reaction tolerates various functional groups and has been successfully applied to challenging substrates like aziridines. organic-chemistry.org
Enantioselective Synthesis and Chiral Control
The enantioselective synthesis of this compound and its derivatives is of significant interest due to their utility as chiral building blocks in asymmetric synthesis. cymitquimica.com
Asymmetric Synthesis of (S)-2-Benzylaziridine and its Derivatives
The asymmetric synthesis of (S)-2-benzylaziridine is commonly achieved through the Wenker synthesis starting from the chiral amino alcohol, (S)-2-amino-3-phenylpropan-1-ol. rsc.org The process involves the formation of the corresponding hydrogen sulfate, followed by base-induced cyclization. This method can produce (S)-2-benzylaziridine with an enantiomeric excess greater than 99%.
Another approach involves the transformation of chiral N-(tert-butylsulfinyl)-2-aryl-aziridines into chiral 2-aryl-1-benzylaziridines. ugent.be This multi-step procedure includes deprotection and ring-opening of the N-sulfinyl aziridine, followed by conversion to a chiral N-(benzylidene)-β-aryl-β-chloro-amine and subsequent reduction to yield the desired chiral 2-aryl-1-benzylaziridine with high enantiomeric excess. ugent.be
The synthesis of other chiral derivatives, such as (+)-1-(acetyl)-2(S)-benzylaziridine, has also been reported. This can be achieved by reacting (+)-2(S)-benzylaziridine with acetic anhydride (B1165640) in the presence of sodium hydride. cdnsciencepub.com
The following table summarizes the synthesis of (S)-2-benzylaziridine via the modified Wenker synthesis:
| Starting Material | Reagents | Product | Yield | Enantiomeric Excess | Reference |
| (S)-2-amino-3-phenylpropan-1-ol | 1. H₂SO₄ 2. NaOH, Toluene | (S)-2-Benzylaziridine | 85% | >99% | researchgate.net |
The following table details the synthesis of (+)-1-(acetyl)-2(S)-benzylaziridine:
| Starting Material | Reagents | Product | Yield | Reference |
| (+)-2(S)-Benzylaziridine | NaH, Acetic anhydride, THF | (+)-1-(Acetyl)-2(S)-benzylaziridine | 97% | cdnsciencepub.com |
Application of Chiral Auxiliaries (e.g., Evans' Oxazolidinones)
Chiral auxiliaries, such as Evans' oxazolidinones, provide a powerful strategy for controlling stereochemistry in the synthesis of this compound derivatives. nih.govwilliams.edu These auxiliaries are typically derived from chiral amino alcohols and can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. santiago-lab.com
The general approach involves acylating the Evans' oxazolidinone, for example, with propionic anhydride, to form an N-acyl derivative. williams.edu This intermediate can then be deprotonated to form a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the oxazolidinone, such as a benzyl (B1604629) group, effectively shields one face of the enolate, directing the approach of an electrophile to the less hindered face. williams.edu This results in a highly diastereoselective alkylation. williams.edu
After the desired stereocenter has been established, the chiral auxiliary can be cleaved, often hydrolytically, to yield the enantiomerically enriched product and recover the auxiliary. williams.edu While not a direct synthesis of this compound itself, this methodology is fundamental for creating chiral precursors that can be converted to this compound derivatives with high enantiopurity. The stereoselectivity of these reactions is often high, with diastereomeric ratios of 98:2 being reported. williams.edu
Organocatalysis in Enantioselective Ring-Opening
Organocatalysis has emerged as a valuable tool for the enantioselective synthesis of aziridine derivatives, including those related to this compound. This approach utilizes small organic molecules as catalysts to promote stereoselective transformations.
One notable application is the enantioselective ring-opening of meso-epoxides or the desymmetrization of N-activated aziridines. thieme-connect.de For instance, proline-derived catalysts, such as Jørgensen-Hayashi catalysts, can facilitate the enantioselective ring-opening of epoxides to form aziridines with high enantiomeric excess, often exceeding 90% ee. Similarly, organocatalysts can be employed in the enantioselective ring-opening of unsubstituted N-tosylaziridine with stabilized enolates, yielding amines with enantioselectivities up to 97% ee. thieme-connect.de
The development of chiral tridentate ligands derived from salicylaldehydes and aziridines, termed "salazins," has also shown promise in catalyzing asymmetric aldol (B89426) condensations, which can be a key step in the synthesis of precursors to substituted aziridines. mdpi.com
Transition Metal Catalysis (e.g., Pd-catalyzed C–H Activation)
Transition metal catalysis, particularly involving palladium, offers powerful methods for the synthesis and functionalization of molecules, which can be applied to the synthesis of this compound precursors. mdpi.comsnnu.edu.cnnih.gov
Palladium-catalyzed C–H activation is a prominent strategy that allows for the direct functionalization of C–H bonds. mdpi.comsnnu.edu.cnnih.gov For example, a palladium(II) catalyst, in conjunction with a chiral ligand such as a mono-N-protected amino acid, can enable the enantioselective C–H olefination of diphenylacetic acids. scripps.edu This type of reaction can be used to construct the carbon skeleton required for this compound.
The mechanism of these reactions often involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. snnu.edu.cnnih.gov In a typical Pd(II)/Pd(0) cycle, a C–H bond is activated by the Pd(II) catalyst to form a cyclopalladated intermediate. nih.gov This intermediate can then undergo further reaction, such as coupling with an organoboron reagent, followed by reductive elimination to yield the product and regenerate the Pd(0) species, which is then re-oxidized to Pd(II). snnu.edu.cn The design of chiral ligands is crucial for achieving high enantioselectivity in these transformations. snnu.edu.cn
Kinetic Resolution Techniques (e.g., Lipase-Mediated Hydrolysis)
Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. chemrxiv.orgscielo.br In the context of this compound precursors, lipase-mediated hydrolysis is a particularly effective method. chemrxiv.orgnih.gov
This biocatalytic approach utilizes the enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate. chemrxiv.orgscielo.br For example, in the kinetic resolution of a racemic ester, a lipase (B570770) can selectively hydrolyze one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. This method has been successfully applied to retain the (S)-enantiomer in the resolution of racemic esters related to this compound precursors.
The efficiency of lipase-catalyzed kinetic resolution can be influenced by various factors, including the choice of solvent, temperature, and the specific lipase used. chemrxiv.org For instance, the use of Candida rugosa lipase in a buffered solution containing DIPE has been shown to be effective for the resolution of certain diastereomeric mixtures. nih.gov
For a more efficient process, dynamic kinetic resolution (DKR) can be employed. scielo.br DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. scielo.br This allows for a theoretical yield of up to 100% for the desired enantiomer. scielo.br
Synthesis of Chiral 1-(2-Aminoalkyl)aziridines
A novel approach to synthesizing optically pure 1-(2-aminoalkyl)aziridines involves a self-opening reaction of an aziridine. researchgate.netarkat-usa.orgumich.edu This method utilizes a chiral aziridine as a nucleophile to open the ring of another aziridine molecule, which can be activated by a Lewis acid such as zinc bromide. researchgate.netarkat-usa.orgumich.edu
The reaction proceeds under mild conditions and with moderate chemical yields. researchgate.netarkat-usa.orgumich.edu A key feature of this synthesis is its stereoselectivity; starting from an optically pure NH-aziridine, the reaction leads to a single diastereoisomer of the 1-(2-aminoalkyl)aziridine product. researchgate.netarkat-usa.orgumich.edu The nucleophilic attack occurs at the less substituted carbon atom of the aziridine ring. researchgate.net
This "aziridine dimerization" can also occur spontaneously to a limited extent when aziridine is stored at room temperature, and can be promoted by certain metal complexes. researchgate.net This methodology provides a direct route to chiral 1,2-diamines, which are important structural motifs in many biologically active compounds and chiral ligands. researchgate.netarkat-usa.orgumich.edu
Control of Racemization in Ring-Opening Reactions
The ring-opening of aziridines is a fundamental reaction for creating more complex molecules, but it can be susceptible to racemization, which erodes the enantiomeric purity of the product. ias.ac.inrsc.org Therefore, controlling racemization is critical when working with chiral aziridines.
One significant cause of racemization is the partial racemization of the starting aziridine or the product during the reaction, especially in Lewis acid-mediated processes. ias.ac.in It has been demonstrated that the use of quaternary ammonium (B1175870) salts can effectively suppress this racemization. ias.ac.in For example, in the ring-opening of N-tosylaziridines with zinc(II) halides, the addition of a quaternary ammonium salt can prevent the partial racemization of the starting aziridine and the product, leading to enantioenriched β-haloamines with high enantiomeric ratios. ias.ac.in
The reaction mechanism is typically an SN2-type pathway, where the nucleophile attacks the aziridine ring, leading to inversion of configuration at the site of attack. ias.ac.in However, competing pathways or reversible reactions can lead to a loss of stereochemical integrity. ias.ac.in Careful selection of the catalyst and reaction conditions is therefore essential. For instance, gold(I) catalysts have been shown to be superior to some other Lewis acids in promoting the ring-opening of 2-phenyl-N-tosylaziridine with indoles, providing tryptamine (B22526) derivatives with complete stereocontrol. rsc.org In contrast, some previously reported methods using other Lewis acids suffered from a lack of stereocontrol due to racemization of the starting aziridine. rsc.org
Functional Group Introduction and Derivatization
The inherent ring strain and nucleophilicity of the aziridine nitrogen make this compound a versatile substrate for a range of functionalization reactions. These reactions allow for the introduction of various substituents, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.
Benzylation and Carboxylation Pathways
The synthesis of this compound derivatives can be achieved through pathways involving benzylation and carboxylation. For instance, the nitrogen of the aziridine ring can be protected with a benzyl group through nucleophilic substitution under basic conditions. Subsequent introduction of a carboxylate group can be accomplished using activated esters like benzyl chloroformate in an anhydrous solvent.
A nickel-catalyzed reductive carboxylation of N-substituted aziridines with carbon dioxide at atmospheric pressure provides a route to β-amino acids. recercat.cat This method is noted for its mild conditions and high chemo- and regioselectivity. recercat.cat The process offers a direct pathway to valuable building blocks that can serve as peptidomimetics. recercat.cat
Nucleophilic ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates have been studied using various nucleophiles. researchgate.net The stereochemical outcome of these reactions is dependent on the specific substrates and reaction conditions. researchgate.net For example, using oxygen nucleophiles with aziridines that have an electron-poor aromatic group often results in configuration inversion at the C3 position. researchgate.net In contrast, reactions with electron-rich aziridines tend to produce a mixture of diastereomers. researchgate.net
Sulfonamide Derivatization Strategies
The derivatization of this compound with sulfonamides is a common strategy to create activated aziridines, which are more susceptible to ring-opening reactions. A general method for synthesizing N-tosyl-2-substituted aziridines involves a one-pot procedure using a catalytic amount of sodium periodate (B1199274) as an oxidant, with lithium bromide and chloramine-T serving as the bromine and nitrogen sources, respectively. lookchem.com
A synthesis method for (D)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide has been developed starting from D-phenylalanine. lookchem.com The process involves the reduction of D-phenylalanine to D-phenylalaninol, followed by esterification and ring-closure to form (D)-2-benzylaziridine. The final step is the reaction with dimethylamino sulfonyl chloride to yield the desired sulfonamide. lookchem.com
Optically active polysulfonamides can be synthesized through a catalyst-free, step-growth polymerization of chiral bis(N-sulfonyl aziridine) monomers. researchgate.net This approach allows for the creation of polymers with a controlled linear architecture. researchgate.net
Preparation of N-(p-Toluenesulfonyl)-2-benzylaziridine
A specific and important sulfonamide derivative is N-(p-toluenesulfonyl)-2-benzylaziridine. A common method for its preparation involves the aziridination of olefins. One such procedure utilizes a stirred solution of the olefin in dry acetonitrile (B52724), to which anhydrous chloramine-T, lithium bromide, sodium periodate, and concentrated sulfuric acid are added at room temperature. google.com This reaction typically proceeds over several hours and yields the desired N-tosylaziridine. google.com For N-(p-Toluenesulfonyl)-2-benzylaziridine, this method has been reported to produce a yield of 80%. lookchem.comgoogle.com
The reaction involves the in-situ generation of a brominating agent and subsequent reaction with the olefin and the nitrogen source to form the aziridine ring. The plausible mechanism involves the stereospecific opening of an intermediate by TsNCl at the benzylic position to form a β-bromo-N-chloro-N-toluenesulfonamide, which then cyclizes to form the aziridine. lookchem.com
Table 1: Reaction Conditions for the Synthesis of N-(p-Toluenesulfonyl)-2-benzylaziridine
| Parameter | Value | Reference |
| Reactants | Olefin (3 mmol), Chloramine-T (6 mmol), LiBr (3 mmol), NaIO₄ (30 mol %), H₂SO₄ (30 mol %) | google.com |
| Solvent | Dry Acetonitrile (25 mL) | google.com |
| Temperature | 25 °C | google.com |
| Reaction Time | 12 hours | google.com |
| Yield | 80% | lookchem.comgoogle.com |
This table presents a typical set of conditions for the synthesis of N-(p-Toluenesulfonyl)-2-benzylaziridine via the aziridination of an olefin.
Incorporation into Complex Molecular Scaffolds
The strained three-membered ring of this compound makes it a useful precursor for the synthesis of more complex nitrogen-containing molecules. The ring-opening of aziridines provides a versatile route to various functionalized amines.
N-tosylaziridines, including N-tosyl-2-benzylaziridine, undergo nucleophilic ring-opening with zinc(II) halides. ias.ac.in The reaction with N-tosyl-2-benzylaziridine can be slow, and a reversal of regioselectivity is sometimes observed, with the halide preferentially attacking the less substituted carbon of the aziridine ring. ias.ac.in
The ring-opening of non-activated 2-substituted aziridines can be initiated by the addition of an electrophile, which forms an aziridinium (B1262131) ion. nih.gov The regioselectivity of the subsequent nucleophilic attack depends on the substrate, the electrophile, and the nucleophile. nih.gov For example, ring-opening of N-benzylaziridine with hydrogen bromide leads to the formation of an aziridinium ion, which is then opened by the bromide ion. nih.gov
This compound and its derivatives are valuable intermediates in the synthesis of various alkaloids and other biologically active compounds. researchgate.netcymitquimica.com For instance, they can be used in the synthesis of renin inhibitors and cannabinoid type 1 receptor antagonists. cymitquimica.com The ability to introduce diverse functional groups and to control the stereochemistry during ring-opening reactions makes these aziridines powerful tools for constructing complex molecular architectures. researchgate.netmsu.edu
Reactivity and Mechanistic Investigations of 2 Benzylaziridine
Ring-Opening Reactions
The reactivity of 2-benzylaziridine is dominated by ring-opening reactions, a consequence of the approximately 27 kcal/mol of ring strain within the aziridine (B145994) ring. This strain makes the C-N bonds susceptible to cleavage by a variety of reagents. The regioselectivity and stereoselectivity of these reactions are influenced by a combination of steric and electronic factors, as well as the nature of the attacking nucleophile and any activating groups present on the nitrogen atom.
Nucleophilic Ring-Opening Pathways
Nucleophilic attack is a primary mechanism for the ring-opening of this compound. The strained ring readily reacts with nucleophiles, leading to the formation of functionalized amine derivatives. thieme-connect.de These reactions typically proceed via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, causing the simultaneous cleavage of a C-N bond. ias.ac.in
The regioselectivity of nucleophilic attack on the this compound ring is a critical aspect of its reactivity. In many cases, the reaction pathway is dependent on whether it is kinetically or thermodynamically controlled. mdpi.com Attack at the less substituted carbon (C3) is often kinetically favored, while attack at the more substituted carbon (C2, the benzylic position) is thermodynamically favored. mdpi.com
When the aziridine nitrogen is non-activated, ring-opening reactions can be initiated by electrophilic activation. For instance, treatment with benzyl (B1604629) bromide generates a benzylated aziridinium (B1262131) ion, and subsequent attack by the bromide ion occurs at the benzylic C2 position, following a thermodynamic pathway. mdpi.com Conversely, activation with HBr leads to a protonated aziridinium ion, and the bromide attacks the unsubstituted C3 position, indicating a kinetically controlled process. mdpi.com
Stereoselectivity is also a key feature of these reactions. For example, the self-opening reaction of (S)-2-benzylaziridine proceeds with complete regio- and stereoselectivity, retaining the original configuration. Nickel-catalyzed C-C coupling reactions with enantiopure 2-phenylaziridine (B142167) have been shown to proceed with inversion of configuration, which is suggestive of an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp
Both steric and electronic factors significantly govern the reactivity of this compound. The steric bulk of the benzyl group can hinder the approach of nucleophiles. For instance, the reaction of N-tosyl-2-benzylaziridine with zinc(II) halides is slower compared to other N-tosylaziridines, which is attributed to the reduced electrophilicity at the homobenzylic position. ias.ac.iniitk.ac.in This reduced reactivity can lead to a reversal of regioselectivity, with the halide preferentially attacking the less substituted carbon. ias.ac.in
Electronic effects also play a crucial role. The benzyl group, being aliphatic, influences reactivity primarily through steric interactions rather than strong electronic withdrawal. In contrast, aromatic substituents can enhance electron withdrawal, facilitating nucleophilic attack. The nature of the substituent on the nitrogen atom is also highly influential. Electron-withdrawing groups, such as a tosyl group, activate the aziridine ring towards nucleophilic attack. ias.ac.iniitk.ac.in
The interplay between these effects is evident in the addition of organometallic reagents to N-protected aziridine-2-carboxaldehydes, where the selectivity is governed by the electronic nature of the N-substituent and the steric environment created by other ring substituents. msu.edu
This compound and its derivatives undergo ring-opening reactions with amine and thiol nucleophiles. For instance, N-unprotected 2-arylaziridines react with thiols to give 2-sulfanylaziridines. thieme-connect.de The reactivity with these nucleophiles is influenced by the activation of the aziridine ring. For activated aziridines, quantitative structure-activity relationship (QSAR) models have been used to link electronic parameters to the reaction rates with amines and thiols.
The self-opening of aziridines, where one aziridine molecule acts as a nucleophile to open another, is a notable reaction. This "dimerization" can be facilitated by Lewis acids like ZnBr₂ and leads to the formation of 1-(2-aminoalkyl)aziridines. arkat-usa.org This reaction is stereoselective, with optically pure NH-aziridines yielding a single diastereomer. arkat-usa.org
The ring-opening of N-tosyl-2-benzylaziridine with zinc(II) halides has been studied, revealing important details about its reactivity. ias.ac.iniitk.ac.in This reaction proceeds via an SN2-type pathway. ias.ac.in However, compared to other N-tosylaziridines, the reaction with this compound is slower and results in lower yields of the ring-opened products. ias.ac.iniitk.ac.in
A notable observation is the reversal of regioselectivity. While many 2-substituted N-tosylaziridines are attacked at the substituted carbon, N-tosyl-2-benzylaziridine shows a preference for halide attack at the less substituted carbon. ias.ac.in This is attributed to the reduced electrophilicity of the homobenzylic carbon. ias.ac.iniitk.ac.in
The following table summarizes the regioselectivity of the ring-opening of N-tosyl-2-benzylaziridine with different zinc dihalides:
| Zinc Dihalide | Product Ratio (2j-l:3j-l) | Combined Yield (%) |
| ZnCl₂ | 28:72 | 87 |
| ZnBr₂ | 18:82 | 73 |
| ZnI₂ | 2:98 | 78 |
| Data sourced from Ghorai et al. ias.ac.in |
The self-opening of aziridines, also referred to as "dimerization," is a reaction where one aziridine molecule acts as a nucleophile to open another. arkat-usa.org This transformation can occur spontaneously upon storage but is often promoted by Lewis acids. arkat-usa.org For instance, the reaction of optically pure NH-aziridines in the presence of ZnBr₂ leads to the formation of 1-(2-aminoalkyl)aziridines with high stereoselectivity. arkat-usa.org
In the context of this compound, while direct self-opening studies are less common, the principles apply. The (S)-2-benzylaziridine derivative has been shown to undergo self-opening reactions with complete regio- and stereoselectivity. This contrasts with less sterically hindered analogs, which show lower yields under similar conditions. The iminium-mediated self-ring opening of enantiopure aziridines with salicylaldehydes also demonstrates a regiospecific cleavage of the more substituted C-N bond with complete inversion of configuration. lookchem.com
Self-Opening Reactions of Aziridines
Electrophilic Ring Expansion Processes
This compound can undergo electrophilic ring expansion reactions, although its reactivity is influenced by the nature of the electrophile. For example, the reaction of this compound with diazo esters under microwave heating to form oxazolines did not yield the desired product. beilstein-journals.org This is in contrast to 2-arylaziridines, which readily undergo this transformation. The proposed mechanism for the successful reaction with 2-arylaziridines involves the nucleophilic attack of the aziridine on the ketene, forming a zwitterionic intermediate. Subsequent opening of the aziridinium ring leads to a benzylic carbocation, which is stabilized by p-π conjugation. This stabilization is not possible with the alkyl group in this compound, thus preventing the reaction from proceeding. beilstein-journals.org
However, in reactions with 2-diazo-1,3-dicarbonyl compounds, which generate α-oxoketenes in situ, this compound did not yield the expected 2-(2-oxoalkylidene)-1,3-oxazolidine derivatives. researchgate.net This suggests that the electronic and steric properties of the benzyl group can hinder certain electrophilic ring expansion pathways.
Radical Reactions and Benzylic Position Reactivity
The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org A key example is benzylic bromination using N-bromosuccinimide (NBS) and light, which selectively yields 2-(bromomethyl)aziridine. The weaker C-H bond at the benzylic position (89 kcal/mol) facilitates this selective functionalization.
Furthermore, the benzylic carbon can be oxidized to a carbonyl group under strong oxidizing conditions, such as with KMnO_4, to form benzoylaziridine.
The synthesis of more complex molecules can be initiated by the radical-induced ring opening of N-tosyl-2-benzylaziridine. For instance, reaction with diphenyldiselenide and NaBH_4 generates a β-selenoamine, which can be further elaborated. researchgate.net
SN1 versus SN2 Mechanisms in Ring Opening
The ring-opening of this compound can proceed through either an S_N_1 or S_N_2 mechanism, with the operative pathway depending on the reaction conditions and the nature of the nucleophile and electrophile.
The S_N_2 mechanism is characterized by a single, concerted step where the nucleophile attacks as the leaving group departs, resulting in an inversion of configuration at the reaction center. masterorganicchemistry.com In contrast, the S_N_1 mechanism is a stepwise process involving the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.comkhanacademy.org The stability of this carbocation is a key factor; tertiary carbocations are more stable and thus favor the S_N_1 pathway. savemyexams.com
For this compound, the benzylic carbon can potentially form a resonance-stabilized benzylic carbocation, which would favor an S_N_1-type opening. chemistrysteps.com However, studies on related aziridine systems have shown that S_N_2-type nucleophilic ring-opening is also a common pathway. For instance, nickel-catalyzed C-H coupling reactions of benzamides with chiral aziridines proceed with an inversion of configuration, suggesting an S_N_2 mechanism. osaka-u.ac.jp The stronger coordination of the nitrogen atom with the metal center is thought to polarize the C-N bond, favoring the S_N_2-type attack. osaka-u.ac.jp
The stereospecificity of ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates is dependent on the substrates and conditions used. With O-nucleophiles, an inversion of configuration at C(3) (an S_N_2-like pathway) is the major route for aziridines with electron-poor aromatic groups. In contrast, reactions with C-nucleophiles on electron-rich aziridines yield anti-products, also indicative of an S_N_2 reaction. researchgate.net
Cycloaddition Reactions
Formal [3+2] Cycloadditions for Five-Membered Heterocycle Synthesis
This compound can participate in formal [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. mdpi.comsci-rad.comresearchgate.net These reactions involve the opening of the aziridine ring to form a three-atom component that then reacts with a two-atom partner (a dipolarophile). mdpi.com
While specific examples detailing the participation of this compound itself in a wide array of formal [3+2] cycloadditions are not extensively covered in the provided results, the general reactivity pattern of aziridines suggests its potential in this area. For instance, visible-light-driven photocatalytic [3+2] cycloadditions of various aziridines have been developed to synthesize pyrrolidines and dihydropyrroles with high chemo-, regio-, and diastereoselectivity. nih.gov
Participation in Azomethine Ylide Generation and Cycloaddition
A key reaction pathway for this compound is its thermal or photochemical ring-opening to generate an azomethine ylide. wikipedia.org Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered nitrogen-containing heterocycles, such as pyrrolidines. wikipedia.orgmdpi.comnih.gov
The generation of the azomethine ylide from the aziridine is a crucial step. For instance, the thermal electrocyclic ring-opening of a benzhydryl-protected aziridine gives a cis-azomethine ylide in equilibrium with a trans-azomethine ylide, which then undergoes [3+2] cycloaddition with aldehydes. nih.gov These cycloadditions are often highly stereoselective. wikipedia.org
The reactivity of the azomethine ylide can be influenced by catalysts. For example, nickel(II)-catalyzed [3+2] cycloaddition of N-tosylaziridine-2,2-dicarboxylates with aldehydes proceeds via a Lewis acid-coordinated azomethine ylide. nih.gov
Reactions with Nitriles to Form Imidazolines
The reaction of this compound with nitriles represents a significant synthetic route to 2,4-disubstituted imidazolines. This transformation is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). wikipedia.org The reaction proceeds through a [3+2] cycloaddition mechanism.
The process begins with the activation of the aziridine ring by the Lewis acid, which coordinates to the nitrogen atom. This coordination enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The nitrile then acts as the nucleophile, attacking one of the aziridine carbons (typically the less substituted one), leading to ring opening and the formation of a nitrilium ion intermediate. Subsequent intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbon of the nitrilium ion, results in the formation of the five-membered imidazoline (B1206853) ring. This method allows for the synthesis of various imidazolines by selecting different nitrile substrates. For instance, using acetonitrile (B52724) leads to a 2-methyl-substituted imidazoline, while benzonitrile (B105546) yields a 2-phenyl-substituted analogue.
Table 1: Synthesis of Imidazolines from this compound and Nitriles
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Benzonitrile | Boron trifluoride etherate | N-Benzyl-2,4-diphenyl-4,5-dihydro-1H-imidazole |
| This compound | Acetonitrile | Boron trifluoride etherate | 2-Methyl-4-phenyl-N-benzyl-4,5-dihydro-1H-imidazole |
Isomerization and Rearrangement Processes
This compound and its derivatives can undergo various isomerization and rearrangement reactions, yielding other important nitrogen-containing heterocyclic structures or functional groups.
The isomerization of aziridines to enamides can be effectively catalyzed by rhodium complexes. While research often highlights N-allylaziridines, the principle extends to other substituted aziridines. nih.gov These reactions can exhibit high stereoselectivity. The mechanism is believed to proceed via the formation of a rhodium-carbene intermediate or through a nucleophilic pathway involving the rhodium catalyst. rsc.orguni-tuebingen.de For this compound, a rhodium(I) catalyst would facilitate the cleavage of the C-N bond and subsequent hydrogen migration to form the corresponding enamide. The choice of ligands on the rhodium center, such as BINAP, is crucial for controlling the stereoselectivity of the resulting enamide (E vs. Z isomer). nih.gov This transformation provides a direct route to enamides, which are valuable building blocks in organic synthesis.
Table 2: Rhodium-Catalyzed Isomerization of this compound
| Substrate | Catalyst | Product Type |
| N-Alkyl-2-benzylaziridine | Rhodium(I) complex (e.g., [Rh(BINAP)(COD)]OTf) | Z-Enamide |
The ring expansion of aziridines to form the four-membered azetidine (B1206935) ring is a notable transformation. arkat-usa.org This rearrangement can be achieved through different catalytic systems. One innovative method involves a rhodium-catalyzed one-carbon ring expansion using vinyl-N-triftosylhydrazones as a carbene source. nih.gov This process is proposed to involve the in situ formation of an alkenyl aziridinium ylide, which then rearranges to the 2-vinyl azetidine product. nih.gov
Another approach utilizes biocatalysis. Engineered variants of cytochrome P450 enzymes can catalyze the formal one-carbon ring expansion of an N-carboxylated aziridine with a carbene precursor like ethyl diazoacetate. nih.govchemrxiv.org This reaction proceeds via a highly enantioselective wikipedia.orgnih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide, showcasing the ability of biocatalysts to control complex reaction pathways and stereochemistry. nih.govchemrxiv.org
Table 3: Rearrangement of Aziridine Derivatives to Azetidines
| Aziridine Derivative | Reagent/Catalyst | Mechanism | Product Type |
| N-Tosyl-2-benzylaziridine | Vinyl-N-triftosylhydrazone, Rh₂(OAc)₄ | Ylide formation and rearrangement | 2-Vinyl-azetidine |
| Benzyl aziridine-1-carboxylate | Ethyl diazoacetate, Engineered Cytochrome P450 | Enzymatic wikipedia.orgnih.gov-Stevens Rearrangement | Substituted Azetidine |
Rhodium-Catalyzed Selective Isomerization to Enamides
Other Key Transformations
Beyond rearrangements and cycloadditions, this compound derivatives are substrates for other fundamental reactions such as hydrogenolysis and oxidation.
The N-benzyl group is a common protecting group for amines due to its general stability and ease of removal via catalytic hydrogenolysis. For a substrate like N-benzyl-2-benzylaziridine, the N-benzyl group can be selectively cleaved under hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst. This deprotection method is widely used in organic synthesis. The reaction involves the catalytic transfer of hydrogen, which cleaves the benzylic C-N bond, releasing toluene (B28343) as a byproduct and yielding the free secondary amine, in this case, this compound. The efficiency of this process can sometimes be enhanced by the addition of acidic co-catalysts.
The oxidation of the nitrogen atom in the aziridine ring can lead to the formation of an oxaziridine (B8769555), a three-membered ring containing nitrogen and oxygen. This transformation typically requires a potent oxidizing agent. Reagents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) are commonly employed for the oxidation of secondary amines and imines to their corresponding oxaziridines. In the case of this compound, controlled oxidation would convert the aziridine nitrogen into the N-O bond of the oxaziridine ring, yielding a 2-benzyl-substituted oxaziridine. Another class of reagents capable of this transformation includes sulfonyloxaziridines, such as the Davis reagent (2-(benzenesulfonyl)-3-phenyloxaziridine), although these are more commonly used for the oxidation of other functional groups. wikipedia.orgnewdrugapprovals.orgcymitquimica.com
Table 4: Key Transformations of this compound Derivatives
| Transformation | Substrate | Reagent(s) | Product |
| Hydrogenolysis | N-Benzyl-2-benzylaziridine | H₂, Pd/C | This compound |
| Oxidation | This compound | m-CPBA | 2-Benzyloxaziridine |
Reduction Reactions (e.g., to Amines)
The strained three-membered ring of this compound makes it susceptible to various ring-opening reactions, including reductions that lead to the formation of amines. The regioselectivity of this reduction is a key aspect of its reactivity.
One of the primary methods for the reduction of this compound is catalytic hydrogenolysis. Due to the inherent strain in the aziridine ring, this process can often proceed under mild conditions. thieme-connect.com Research on the hydrogenolysis of this compound using a Raney Nickel (Raney Ni) catalyst has shown that the reaction predominantly occurs via the cleavage of the less-substituted carbon-nitrogen (C-N) bond. thieme-connect.com This regioselectivity results in the formation of β-amines. thieme-connect.com
In a specific investigation, the hydrogenolysis of this compound over Raney Ni yielded two main products: the major product resulting from cleavage at the C2-N bond and a minor product from cleavage at the benzylic C-N bond. thieme-connect.com The differing behavior compared to 2-phenylaziridines, which undergo selective cleavage at the benzylic C-N bond, is attributed to the electronic and steric differences between an alkyl and a phenyl group directly attached to the aziridine ring. thieme-connect.com
The product distribution from the hydrogenolysis of this compound over a Raney Ni catalyst is detailed below:
| Product Name | Structure | Bond Cleaved | Yield (%) |
| 1-Methyl-2-phenylethylamine | C2-N | 82 | |
| 3-Phenylpropylamine | C3-N (Benzylic) | 18 | |
| Data sourced from a study on the hydrogenolysis of 2-alkyl and 2-benzylaziridines. thieme-connect.com |
Beyond catalytic hydrogenolysis, other reducing agents are also capable of reducing the aziridine ring. General studies on aziridine chemistry indicate that potent reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be employed to convert the aziridine moiety into an amine. The reductive ring-opening of related derivatives, such as 3-aryl-1-benzylaziridine-2-carboxylates, has also been successfully achieved through catalytic hydrogenation, further supporting this reactivity pattern. wikipedia.orgresearchgate.net
Substitution Reactions on the Benzyl Group
The benzyl group of this compound possesses its own reactive sites, distinct from the aziridine ring. These include the benzylic C-H bonds and the aromatic phenyl ring, which can undergo substitution reactions.
Reactions at the Benzylic Position
The benzylic carbon is activated towards radical reactions and oxidation.
Benzylic Oxidation : Under strong oxidative conditions, the benzylic carbon can be oxidized. For instance, treatment with potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the benzylic C-H bonds to form a carbonyl derivative, benzoylaziridine.
Radical Bromination : The benzylic position is susceptible to radical halogenation, such as benzylic bromination, which proceeds via a radical chain mechanism.
Electrophilic Aromatic Substitution
The phenyl ring of the benzyl group can theoretically undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The alkyl substituent (-CH₂-aziridine) on the benzene (B151609) ring is generally considered an activating group and an ortho, para-director for these reactions. libretexts.org
However, performing such reactions on this compound is complicated by the presence of the basic nitrogen atom in the aziridine ring. libretexts.org
Friedel-Crafts Reactions : These reactions typically require a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃). mt.com The lone pair of electrons on the aziridine nitrogen can form a complex with the Lewis acid. libretexts.org This interaction can deactivate the aromatic ring towards electrophilic attack, effectively preventing the desired substitution. This is a known limitation for substrates containing amine functionalities. libretexts.org
Nitration : The standard conditions for nitration involve a mixture of concentrated nitric acid and sulfuric acid. unacademy.com These strong acids can lead to the protonation of the aziridine nitrogen, which would also result in deactivation of the aromatic ring. While nitration has been reported for a related compound, benzyl aziridine carboxylic acid, specific examples for this compound are not prevalent, likely due to these challenges. thieme-connect.com
Despite the difficulties in performing direct substitution on the parent molecule, 2-benzylaziridines with pre-substituted benzyl groups can be synthesized. For example, compounds like 2-(3,4-dichlorobenzyl)aziridine and 2-(3-trifluoromethylbenzyl)aziridine have been prepared from their corresponding substituted amino alcohols, demonstrating that the aziridine ring is stable with electron-withdrawing groups on the phenyl ring. google.com
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an essential method for investigating the properties of aziridine (B145994) systems. numberanalytics.com By calculating the electronic structure of molecules, DFT can accurately predict a wide range of properties, from reaction energies to spectroscopic data. numberanalytics.com For 2-benzylaziridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for mechanistic exploration.
The characteristic reactivity of this compound is dominated by the opening of its strained three-membered ring. DFT calculations are instrumental in modeling the pathways of these ring-opening reactions. For instance, the nucleophilic attack by various agents, a common reaction for aziridines, can be computationally modeled to understand the sequence of bond-breaking and bond-forming events.
Studies have explored these pathways under different conditions, such as the cycloaddition reaction with carbon dioxide, where DFT elucidates a multi-step mechanism involving the initial ring-opening of the aziridine. rsc.orgwu.ac.th The process typically involves the formation of an intermediate complex, followed by the nucleophilic attack that breaks the C-N bond of the aziridine ring. rsc.org Computational models have also successfully described the regiospecific ring-opening of related aziridinium (B1262131) salts by halides like HBr, showing attack at the unsubstituted carbon. researchgate.net The cationic ring-opening polymerization (CROP) of N-benzylaziridines has also been investigated, with DFT results revealing that the process proceeds via activated chain end intermediates. nih.gov
A key strength of DFT is its ability to map out the potential energy surface of a reaction, including the identification of transition states and the calculation of their corresponding activation energies. numberanalytics.comarxiv.org This information is critical for determining reaction kinetics and understanding which reaction pathways are most favorable.
For the reaction of N-benzylaziridine with CO2, catalyzed by N-Heterocyclic Carbenes (NHCs), DFT calculations have been used to determine the energy barrier of the initial ring-opening step. rsc.org These calculations show that the catalyst significantly lowers the activation energy compared to the background reaction, thereby accelerating the formation of the active intermediate. rsc.org In uncatalyzed reactions between aziridine and CO2, the activation energy for the initial ring-opening has been calculated to be substantial, indicating a slow, rate-determining step. wu.ac.th Similarly, in the TBD-catalyzed reaction of aziridine with CO2, the activation barrier for the ring-opening of the aziridine by the TBD-CO2 adduct has been computed, identifying it as the rate-determining step in the gas phase. researchgate.net
| Reaction System | Computational Method | Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Aziridine (2 molecules) + CO2 (uncatalyzed) | B3LYP/6-31G(d) | Intermediate Formation (Ring-Opening) | 37.02 | wu.ac.th |
| N-benzylaziridine + CO2 (NHC-catalyzed) | M06-2X/6-311++G(d,p) | Ring-Opening | Lowered by catalyst | rsc.org |
| Aziridine + CO2 (TBD-catalyzed) | B3LYP/6-31G(d) | Ring-Opening by TBD-CO2 Adduct | 46.34 | researchgate.net |
DFT calculations are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. For substituted aziridines like this compound, ring-opening can occur at either the substituted or unsubstituted carbon atom. Computational models can predict which site is more susceptible to nucleophilic attack. mdpi.com
Theoretical studies on related systems, such as 2-substituted N,N-dibenzylaziridinium ions, have shown that the regioselectivity is dependent on the nucleophile; bromide attacks exclusively at the substituted carbon, while fluoride (B91410) attacks at the less hindered position. This difference is rationalized through computational analysis of the reaction pathways. Furthermore, DFT calculations have shown that the synthesis of chiral 2-substituted 1-benzylaziridines can proceed with retention of configuration through a direct displacement mechanism, highlighting the power of these methods in predicting stereochemical outcomes. acs.org The steric bulk of the benzyl (B1604629) group can also influence reactivity, hindering access to the aziridine ring.
To ensure the accuracy and reliability of computational models, it is crucial to validate them against experimental data. A common method for validation is the comparison of calculated spectroscopic properties, such as infrared (IR) spectra, with experimentally measured spectra. researchgate.net
The process involves optimizing the molecular geometry of this compound using DFT and then performing a vibrational frequency calculation. researchgate.netdtic.mil The resulting theoretical IR spectrum, which consists of vibrational frequencies and their corresponding intensities, can be compared to an experimental FT-IR spectrum. scielo.org.zaarxiv.org A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model, including its predicted geometry and electronic structure. dtic.milarxiv.org While specific validation studies for this compound are part of standard computational practice, the general methodology is well-established. For example, ¹H NMR chemical shifts can also be compared with computational predictions to resolve ambiguities in experimental data.
Prediction of Regioselectivity and Stereoselectivity
Molecular Dynamics and Kinetic Studies
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into their dynamics and kinetics. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes over time. mdpi.comrsc.org
For reactions involving this compound, MD simulations can be used to model the influence of the solvent on the stability of transition states, which is a critical factor in reaction kinetics. Kinetic parameters, which are correlated with drug efficacy, can be predicted using computational methods like MD. nih.gov Studies on the cationic ring-opening polymerization (CROP) of N-benzylaziridines have utilized kinetic investigations to understand the polymerization process. nih.gov These computational and kinetic studies are vital for understanding reaction rates and mechanisms, such as the irreversible termination reactions that can occur during the polymerization of N-substituted aziridines. rsc.org
Analysis of Electronic Structure and Ring Strain Effects
The high reactivity of the aziridine ring in this compound is a direct consequence of its electronic structure and significant ring strain. cymitquimica.com The three-membered ring forces the bond angles to deviate significantly from the ideal tetrahedral or trigonal planar geometries, leading to an estimated ring strain of approximately 27 kcal/mol. This inherent strain makes the ring susceptible to nucleophilic attack, as ring-opening relieves this strain.
Mechanistic Insights into Catalytic Cycles
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the mechanisms of catalytic reactions involving aziridines. While direct studies on this compound are specific to certain reaction types, broader mechanistic insights can be drawn from related systems, such as N-benzyl aziridine and N-activated aziridines.
A plausible catalytic cycle for the nickel-catalyzed C-H coupling of benzamides with N-benzyl aziridine has been proposed, offering a model for understanding the reactivity of the aziridine ring. osaka-u.ac.jp This process is believed to commence with the regeneration of the Ni(OAc)₂ catalyst. osaka-u.ac.jp Mechanistic studies, including the observation that reactions with chiral aziridines proceed with an inversion of configuration, suggest that the crucial carbon-carbon bond formation step occurs via a redox-neutral Sₙ2-type nucleophilic ring-opening pathway. osaka-u.ac.jp The regioselectivity of this ring-opening is influenced by the nature of the substituents on the aziridine. osaka-u.ac.jp
In the context of cycloaddition reactions, such as the addition of carbon dioxide (CO₂) to N-tosylaziridines, a proposed catalytic mechanism involves the initial activation of the aziridine ring. researchgate.net This activation occurs through coordination of the aziridine's nitrogen or oxygen (in the case of N-tosyl groups) to a Lewis acidic metal center, like niobium. researchgate.net Following this activation, a nucleophile attacks one of the ring carbons, leading to the opening of the strained three-membered ring. researchgate.netrsc.org DFT calculations for such processes have shown that the insertion of CO₂ can be the rate-determining step and is highly dependent on steric factors at the catalyst's metal center. researchgate.net The catalytic cycle is completed by the intramolecular cyclization to form the product (e.g., an oxazolidinone) and regeneration of the active catalyst. researchgate.net These studies underscore a common mechanistic theme: the activation of the aziridine ring by a catalyst, followed by a nucleophilic attack that dictates the stereochemical and regiochemical outcome. osaka-u.ac.jpresearchgate.net
Comparative Computational Analysis with Similar Aziridine Derivatives
Computational analysis provides a powerful lens for comparing the intrinsic properties and reactivity of this compound with its structural analogs. Such studies highlight how subtle changes in substitution on the aziridine ring or the nitrogen atom can lead to significant differences in chemical behavior.
DFT calculations have been employed to predict the reactivity of aziridine derivatives in ring-opening reactions. For instance, B3LYP/6-31G(d) models can forecast the regioselectivity of nucleophilic attacks, often predicting that the attack will occur at the less substituted carbon of the aziridine ring.
A detailed computational analysis comparing the reactivity of 2-(bromomethyl)aziridines bearing different N-substituents (e.g., N-benzyl vs. N-tosyl) reveals distinct mechanistic pathways. The calculations show that for N-benzylaziridines, reaction with a nucleophile proceeds with retention of configuration, indicating a direct displacement of the leaving group. In contrast, the corresponding N-tosylaziridines can react via two different pathways: either through direct displacement (retention) or through a ring-opening/ring-closure sequence, which results in an inversion of configuration. This highlights the profound electronic influence of the N-substituent on the reaction mechanism. Furthermore, these computational results indicated that the explicit inclusion of solvent molecules is crucial for accurately describing the free energy profile of these reactions.
Comparative data illustrates the differences between this compound and related compounds:
| Compound Name | Key Structural Differences | Predicted Reactivity Differences |
| This compound | Parent compound with a benzyl group at C2. | Serves as a baseline for comparison. |
| 2-Phenylaziridine (B142167) | Phenyl group directly on the ring at C2 instead of a benzyl group. | Different electronic effects from the phenyl group may alter ring stability and reactivity. |
| N-Tosyl-2-benzylaziridine | Has a strongly electron-withdrawing tosyl group on the nitrogen atom. | The tosyl group significantly activates the aziridine ring towards nucleophilic opening and can alter the mechanistic pathway compared to N-benzyl derivatives. |
| (S)-2-Benzylaziridine-carboxylate | Contains a carboxylate group, introducing an additional functional handle. | The carboxylate group influences reactivity and provides a site for further chemical modification. |
These computational comparisons are vital for rationalizing experimentally observed reactivity and for designing new synthetic strategies that leverage the unique properties of different aziridine derivatives.
Applications in Advanced Organic Synthesis
Chiral Building Blocks and Chiral Auxiliaries
The stereochemical versatility of 2-benzylaziridine, particularly its enantiopure forms such as (S)-2-benzylaziridine, establishes it as a valuable chiral building block in asymmetric synthesis. guidechem.com Chiral aziridines serve as precursors for constructing chiral amines through nucleophilic ring-opening reactions. The synthesis of (S)-2-benzylaziridine can be achieved with an enantiomeric excess greater than 99% from the chiral amino alcohol (S)-2-amino-3-phenylpropan-1-ol. This high level of enantiopurity allows it to be used as a starting material for the synthesis of other biologically active compounds and as a chiral auxiliary to direct the stereochemical outcome of a reaction. guidechem.comcymitquimica.com The compound's utility in asymmetric synthesis is significant for producing pharmaceuticals and agrochemicals where specific stereoisomers are required for biological activity. cymitquimica.com
Due to the high ring tension, aziridines are highly reactive, and this reactivity can be harnessed in various synthetic transformations where the ring opens to form new bonds and functional groups. chemenu.com The benzyl (B1604629) group influences the compound's reactivity and selectivity in these chemical reactions.
Synthesis of Nitrogen-Containing Heterocycles
This compound and its derivatives are key starting materials for the synthesis of a variety of more complex nitrogen-containing heterocyclic systems through ring-opening and subsequent cyclization or rearrangement reactions.
Activated N-tosylaziridines, including derivatives of this compound, undergo highly regioselective ring-opening when treated with zinc(II) halides to produce β-haloamines in good to excellent yields. iitk.ac.in This reaction proceeds via an SN2-type pathway. ias.ac.in For instance, N-tosyl-2-phenylaziridine reacts with zinc halides with the nucleophilic attack occurring at the benzylic position. iitk.ac.in However, in the case of N-tosyl-2-benzylaziridine, the reduced electrophilicity at the homobenzylic position leads to slower reaction rates and lower yields. iitk.ac.in The use of quaternary ammonium (B1175870) salts in conjunction with zinc halides can effectively control partial racemization of the starting material and the product, affording enantioenriched β-haloamines. ias.ac.in
Treatment of certain aziridine (B145994) derivatives with hydrogen bromide (HBr) or hydrogen iodide (HI) is also a known method to generate β-haloamines.
Table 1: Regioselective Ring-Opening of N-Tosyl-2-benzylaziridine with Zinc Halides
| Entry | Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|
Substituted pyrrolidin-3-ols can be synthesized from N-Tosyl-2-benzylaziridine through a multi-step sequence involving a key radical cyclization step. researchgate.netmdpi.com The synthesis begins with the highly regioselective ring-opening of the aziridine by a selenium nucleophile, followed by alkylation of the nitrogen atom and reduction to an aldehyde. This aldehyde precursor then undergoes a tin-mediated radical cyclization to form the pyrrolidinol ring system. mdpi.com
The synthetic sequence is as follows:
Ring-Opening: N-Tosyl-2-benzylaziridine is opened by a nucleophilic species generated from diphenyl diselenide and sodium borohydride (B1222165) (NaBH₄) to yield the corresponding β-amino selenide. mdpi.com
Alkylation: The nitrogen atom is alkylated, for example with methyl bromoacetate. mdpi.com
Reduction: The resulting ester is partially reduced to an aldehyde using DIBAL-H. mdpi.com
Radical Cyclization: The aldehyde is treated with tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN to induce cyclization, yielding a mixture of cis and trans pyrrolidin-3-ols. mdpi.com
Table 2: Synthesis of Pyrrolidin-3-ols from N-Tosyl-2-benzylaziridine
| Step | Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | N-Tosyl-2-benzylaziridine | (PhSe)₂, NaBH₄, EtOH | N-(2-(phenylselanyl)-3-phenylpropyl)-4-methylbenzenesulfonamide | Excellent | mdpi.com |
| 2 | β-amino selenide | Methyl bromoacetate | N-(2-methoxy-2-oxoethyl)-N-(2-(phenylselanyl)-3-phenylpropyl)-4-methylbenzenesulfonamide | Good | mdpi.com |
| 3 | Ester intermediate | DIBAL-H | 2-(N-(2-(phenylselanyl)-3-phenylpropyl)-4-methylbenzenesulfonamido)acetaldehyde | Excellent | mdpi.com |
Oxazoline (B21484) derivatives can be prepared from N-acyl derivatives of this compound. The conversion of various carboxylic acids into their acyl imidazolides, followed by the addition of 2(S)-benzylaziridine, yields the corresponding N-acyl aziridines. cdnsciencepub.comcdnsciencepub.com These N-acyl-2(S)-benzylaziridines can then undergo a quantitative rearrangement catalyzed by iodide or bromide ions to furnish 2-substituted 4(S)-benzyloxazolines. cdnsciencepub.comcdnsciencepub.com
Conversely, a method involving the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines to form oxazolines was found to be ineffective for the aliphatic this compound. nih.govbeilstein-journals.orgd-nb.info In that specific reaction, although the diazo ester decomposed under the reaction conditions, the desired oxazoline product was not formed from this compound. beilstein-journals.orgd-nb.info
The strained ring of this compound can be opened by tellurium-based nucleophiles to synthesize β-amino tellurides. core.ac.uk For instance, (S)-2-benzylaziridine can serve as a precursor in the synthesis of tellurium-containing compounds like (S)-1-phenyl-3-(phenyltellanyl)propan-2-amine, which has been achieved with a 50% yield. This reaction provides a route to novel β-functionalised tellurides. molaid.com
Oxazoline Derivatives
Role in the Synthesis of Complex Organic Molecules and Natural Products
This compound and its derivatives are valuable intermediates in the synthesis of complex, biologically active molecules.
Renin Inhibitors: The chiral form, (S)-2-benzylaziridine, has been utilized as a reagent in the synthesis of compounds that inhibit renin, an enzyme involved in blood pressure regulation. cymitquimica.com
2,3-Diaminopropionate Derivatives: N-benzylaziridine-2-carboxylate, a related derivative, can undergo a direct ring-opening reaction with an azide (B81097) nucleophile. bioorg.org The resulting 3-amino-2-azidopropionate is a precursor to enantiopure 2,3-diaminopropionate, a fragment found in various biologically important molecules such as the anticoagulant roxifiban (B1679589) and the cytotoxic marine natural product cyclotheonamide. bioorg.org
(+)-Bromoxone: The stereoselective synthesis of the natural product (+)-Bromoxone has been accomplished using an aziridine-based strategy. unl.pt In this synthesis, a benzylaziridine moiety was introduced and its subsequent ring-opening with methanolic HBr was a critical step in forming the final structure. unl.pt
Catalytic Applications
The strained, chiral framework of this compound makes it a valuable precursor for the development of sophisticated catalytic systems. Its derivatives have been successfully employed both as chiral ligands for transition metals and as organocatalysts, demonstrating significant efficacy in asymmetric synthesis.
Ligands in Asymmetric Catalysis
The inherent chirality and the presence of a nitrogen atom capable of coordinating to metal centers make this compound derivatives attractive scaffolds for chiral ligands. These ligands have been instrumental in achieving high stereoselectivity in various metal-catalyzed carbon-carbon bond-forming reactions. mdpi.com
Enantiopure aziridines, including those derived from this compound, can be functionalized to create heterobidentate ligands containing additional donor atoms like oxygen, phosphorus, or sulfur. mdpi.com The distinct electronic properties of these heteroatoms allow for differential binding to a metal center, which can enhance the selectivity of the catalyzed reaction. mdpi.com
A notable class of such ligands are the aziridine sulfides. A series of bidentate N,S-ligands, synthesized from chiral aziridines, have been evaluated in palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction) and in the addition of organozinc reagents to aldehydes. mdpi.com The electronic nature of substituents on the sulfide (B99878) moiety was found to significantly influence the enantioselectivity. For instance, an aziridine ligand featuring a p-nitrophenyl sulfide group yielded high enantiomeric ratios (up to 94.2:5.8) in the addition of diethylzinc (B1219324) and phenylethynylzinc to benzaldehyde. mdpi.com This highlights how the electronic tuning of the ligand, which is derived from the core aziridine structure, directly impacts its stereochemical control. mdpi.com
Another important application is the synthesis of chiral tridentate ligands. An efficient method involves the reaction of enantiopure aziridines, such as (S)-2-benzylaziridine, with salicylaldehydes. researchgate.netlookchem.com This reaction proceeds via an iminium-mediated self-ring opening of the aziridine, leading to the regiospecific cleavage of the more substituted C-N bond with complete inversion of configuration, affording the desired ligand in high yield. lookchem.com These aziridine-containing vicinal iminophenol tridentate ligands, known as "salazins," have proven to be highly effective in asymmetric catalysis. researchgate.net
Performance of Aziridine-Derived N,S-Ligands in Asymmetric Addition to Benzaldehyde mdpi.com
This table summarizes the enantioselectivity achieved using different organozinc reagents with a chiral aziridine ligand bearing a p-nitrophenyl sulfide group.
| Organozinc Reagent | Product | Enantiomeric Ratio (e.r.) |
|---|---|---|
| Diethylzinc (Et₂Zn) | (S)-1-Phenyl-1-propanol | 94.2 : 5.8 |
| Phenylethynylzinc (PhC≡CZnCl) | (R)-1,3-Diphenyl-2-propyn-1-ol | 94.2 : 5.8 |
Catalysts for Asymmetric Aldol (B89426) Condensation
Derivatives of this compound have been successfully used to create catalysts for one of the most fundamental carbon-carbon bond-forming reactions: the asymmetric aldol condensation.
Chiral tridentate ligands prepared from (S)-benzylaziridine and salicylaldehyde (B1680747) form highly active and enantioselective catalysts when complexed with rare-earth metal triflates, such as yttrium triflate (Y(OTf)₃). researchgate.netmdpi.com These "salazin" ligands, when part of a Y(OTf)₃-salazin-Bn complex, catalyze the reaction between various aldehydes and ketones. mdpi.com The stereochemical outcome is believed to be governed by a strong π-stacking interaction between the aromatic aldehyde and the vicinal iminophenol group within the chiral ligand structure. researchgate.net
In a model reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972), the Y(OTf)₃ complex with a ligand derived from (S)-benzylaziridine demonstrated excellent yields (up to 98%) and high enantioselectivities (up to 96% ee). mdpi.com The catalyst system was effective for a range of electron-deficient aromatic aldehydes. researchgate.netmdpi.com For instance, 3-nitrobenzaldehyde (B41214) and 2-nitrobenzaldehyde (B1664092) reacted to give the corresponding aldol products in good yields (72% and 84%, respectively) and with excellent enantioselectivities (90% and 93% ee, respectively). mdpi.com The system also showed good to excellent diastereoselectivity and enantioselectivity with cyclic ketones like cyclopentanone (B42830) and cyclohexanone. mdpi.com
Y(OTf)₃-Salazin-Catalyzed Asymmetric Aldol Condensation of Aldehydes with Acetone mdpi.com
This table shows the effectiveness of the catalyst derived from (S)-benzylaziridine for various substituted benzaldehydes.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 4-Nitrobenzaldehyde | 98 | 96 |
| 3-Nitrobenzaldehyde | 72 | 90 |
| 2-Nitrobenzaldehyde | 84 | 93 |
Furthermore, chiral imines synthesized from 1-(2-aminoalkyl)aziridines, which are derivatives of the core aziridine structure, function as effective organocatalysts in direct asymmetric aldol reactions. mdpi.com These imine catalysts, in the presence of an acidic additive, facilitate the reaction between aromatic aldehydes and ketones like acetone or cyclohexanone, producing aldol products in excellent yields and with very high enantioselectivities (up to 99% ee). mdpi.com
Applications in Medicinal Chemistry and Materials Science
Medicinal Chemistry Research
2-Benzylaziridine, particularly its chiral form (S)-2-Benzylaziridine, is a significant compound in medicinal chemistry. cymitquimica.com Its strained three-membered nitrogen-containing ring structure makes it a reactive and versatile building block for creating more complex molecules. This reactivity is primarily due to the high ring strain (~27 kcal/mol), which facilitates nucleophilic ring-opening reactions, allowing for the formation of new chemical bonds and functional groups.
This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, especially those containing nitrogen. Its utility as a synthetic precursor is well-established in the pharmaceutical industry, where it functions as a building block for biologically active compounds. guidechem.com The chiral nature of (S)-2-benzylaziridine makes it particularly valuable in asymmetric synthesis, where stereochemistry is critical for the biological activity of the final pharmaceutical product. cymitquimica.comguidechem.com
One of the key applications of this compound is in the synthesis of chiral amines through ring-opening reactions. For instance, the synthesis of (S)-2-benzylaziridine can be achieved with an enantiomeric excess of over 99% from chiral amino alcohol precursors, such as (S)-2-amino-3-phenylpropan-1-ol, through a ring-closing reaction involving treatment with sulfuric acid followed by a base like NaOH. This high purity is essential for its role as a pharmaceutical intermediate. A specific example of its application is in the preparation of (S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide, a key intermediate for certain pharmaceutical agents. google.com
The inherent reactivity of the aziridine (B145994) ring is central to the biological activity of its derivatives. The ring can undergo nucleophilic attack from biological molecules like DNA and proteins, leading to the formation of covalent bonds that can disrupt cellular processes. This mechanism underpins the exploration of this compound derivatives as potential therapeutic agents in various disease areas.
The aziridine functional group is a component of several known anticancer agents. mdpi.com Derivatives of this compound have been investigated for their potential cytotoxic effects against cancer cell lines. The reactivity profile of this compound is consistent with other aziridines that exhibit anticancer properties. Research on aziridine derivatives has demonstrated that structural modifications can significantly enhance their anticancer activity.
Studies on related compounds, such as aziridinyl galactopyranosides, have provided insights into the potential mechanisms. One such derivative, 2-methyl-2,3-[N-(4-methylbenzenesulfonyl)imino]propyl 2,3-di-O-benzyl-4,6-O-(S)-benzylidene-β-D-galactopyranoside (AzGalp), was found to induce DNA damage. mdpi.comnih.gov This suggests that the compound forms bulky DNA adducts, making cancer cells with deficient DNA repair pathways, specifically the nucleotide excision repair (NER) pathway, particularly vulnerable. mdpi.comnih.gov This selective cytotoxicity against malignant cells highlights the therapeutic potential of aziridine-containing compounds. mdpi.com
This compound has attracted attention for its potential antimicrobial properties. The aziridine ring is believed to play a significant role in the antimicrobial activity of its derivatives. mdpi.com Research into various aziridine derivatives has shown that structural variations can impact their antimicrobial potency.
A study focusing on functionalized arylaziridines identified a derivative, referred to as compound 2, which demonstrated a notable antibacterial profile with Minimum Inhibitory Concentration (MIC) values between 16 and 32 µg/mL against strains like Staphylococcus aureus and Enterococcus faecalis. mdpi.com The antimicrobial effect was attributed to the combined action of the aziridine ring and other structural features. mdpi.com These findings suggest that compounds derived from this compound could be developed into effective agents against bacterial and fungal pathogens. mdpi.comnih.gov
(S)-2-Benzylaziridine is utilized as a key reagent in the synthesis of renin inhibitors. cymitquimica.comchemicalbook.comcymitquimica.com Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure. By inhibiting renin, these compounds can help to lower blood pressure, making them valuable in the treatment of hypertension. The specific stereochemistry of (S)-2-benzylaziridine is often crucial for the efficacy of the final renin inhibitor.
(S)-2-Benzylaziridine also serves as a reagent for the synthesis of cannabinoid type compounds. cymitquimica.comchemicalbook.comcymitquimica.comas-1.co.jp Specifically, it is used in the creation of cannabinoid type 2 (CB2) receptor agonists. chemicalbook.comas-1.co.jp The CB2 receptors are primarily found in the immune system and are involved in modulating inflammation and other immune responses. wikipedia.org Agonists for the CB2 receptor are of interest for their potential therapeutic effects, which are distinct from the psychoactive effects associated with CB1 receptor activation. wikipedia.org
Renin Inhibitors
Mechanistic Studies of Interaction with Biological Targets
The biological activity of this compound and its derivatives is intrinsically linked to the reactivity of the aziridine ring. This high reactivity, a consequence of significant ring strain, allows it to interact with various biological molecules.
The primary mechanism through which this compound exerts its biological effects is via the formation of covalent bonds with essential biomolecules like DNA and proteins. The process begins with the activation of the aziridine ring, which can occur in the presence of protic or Lewis acids, leading to the formation of a reactive aziridinium (B1262131) ion. researchgate.net This electrophilic intermediate is then susceptible to attack by nucleophiles.
Within a biological system, nucleophilic sites are abundant in macromolecules. For instance, the nitrogen and oxygen atoms in the bases of DNA, and the side chains of amino acid residues (like lysine, histidine, and cysteine) in proteins, can act as nucleophiles. google.com The aziridine ring of this compound can undergo a nucleophilic attack by these biomolecules, resulting in the opening of the ring and the formation of a stable, covalent bond. This irreversible modification can alter the structure and function of the target biomolecule, disrupting normal cellular processes. nih.gov
This ability to covalently modify biomolecules is a key feature of many biologically active compounds and has been explored in the development of therapeutic agents. nih.gov The specific site of nucleophilic attack on the aziridinium ion can be influenced by the substitution pattern on the ring, a principle that is fundamental to the design of targeted therapies.
The covalent modification of biomolecules by this compound can have significant downstream effects on various biochemical pathways. A notable example is the inhibition of DNA polymerase. DNA polymerases are crucial enzymes responsible for DNA replication and repair. By forming covalent adducts with DNA, this compound can create physical barriers that impede the progression of the DNA polymerase along the template strand.
This can lead to a stall in replication, triggering cellular stress responses and potentially activating DNA damage pathways. The inhibition of DNA polymerase activity is a well-established mechanism for the anticancer effects of many chemotherapeutic agents. The disruption of DNA replication can selectively kill rapidly dividing cancer cells, which are more dependent on continuous DNA synthesis than normal cells.
Furthermore, the interaction of this compound derivatives with other enzymes has been investigated. The reactivity of the aziridine ring makes it a candidate for studying enzyme mechanisms and for the development of enzyme inhibitors. Enzyme inhibitors are substances that bind to an enzyme and decrease its activity. worthington-biochem.com They can act through various mechanisms, including competitive inhibition, where the inhibitor competes with the substrate for the active site, and non-competitive inhibition, where the inhibitor binds to a different site on the enzyme, altering its conformation and reducing its efficiency. worthington-biochem.comresearchgate.net The ability of aziridine derivatives to covalently modify enzymes often leads to irreversible inhibition, a powerful mode of action for therapeutic intervention. nih.gov
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies focus on how modifications to the aziridine ring and the benzyl (B1604629) group affect their interactions with biological targets and, consequently, their therapeutic or toxic effects.
Systematic modifications of a lead compound, like this compound, can optimize its biological activity. For instance, the introduction of different substituents on the benzyl ring can alter the electronic and steric properties of the molecule, which in turn can influence its binding affinity to a target protein or its reactivity towards nucleophiles. It has been noted that aromatic substituents can enhance electron withdrawal, facilitating nucleophilic attacks, while aliphatic groups prioritize steric interactions.
The position of the substituent on the aziridine ring also plays a critical role. For example, the placement of the benzyl group at the 1-position versus the 2-position significantly impacts reactivity. SAR studies have been crucial in the development of various therapeutic agents, including anticonvulsants, by identifying the key structural features required for potent biological activity. nih.gov While extensive SAR studies specifically for this compound are not widely documented in the provided context, the principles have been applied to aziridine derivatives in general to enhance their desired biological effects, such as antimicrobial or anticancer activity. semanticscholar.org
Impact on Biochemical Pathways (e.g., DNA Polymerase Inhibition)
In Vivo and In Vitro Studies Methodologies
The evaluation of the biological activity of this compound and its derivatives involves a combination of in vitro and in vivo studies.
In vitro studies are conducted in a controlled environment outside of a living organism, typically in test tubes or on cell cultures. These studies are essential for the initial screening of compounds and for elucidating their mechanisms of action at the molecular and cellular levels. Common in vitro methodologies include:
Cytotoxicity assays: These assays determine the concentration of a compound required to kill a certain percentage of cells (e.g., IC50 value) in a cell line, often used to assess anticancer potential. nih.gov
Enzyme inhibition assays: These experiments measure the ability of a compound to inhibit the activity of a specific enzyme, providing insights into its mechanism of action. worthington-biochem.com
Antimicrobial susceptibility testing: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular microorganism. semanticscholar.org
Spectroscopic techniques (FTIR, NMR): These are used to characterize the synthesized compounds and to study their interactions with biomolecules. nih.gov
Animal models of disease: Compounds are administered to animals with induced diseases (e.g., cancer, infections) to assess their therapeutic effects.
Pharmacokinetic studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.
Toxicity studies: These are conducted to identify potential adverse effects and to determine the safe dosage range of a compound. google.com
Behavioral tests: In the context of compounds with potential neurological effects, behavioral tests in animals can be used to assess their impact on functions like appetite or motor coordination. google.com
Both in vitro and in vivo studies are crucial and complementary in the drug discovery and development process, providing a comprehensive understanding of a compound's biological profile.
Polymer Chemistry and Materials Science
The unique reactivity of the aziridine ring also makes it a valuable monomer in polymer chemistry.
Polymerization of Aziridines to Poly(aziridine)
This compound can undergo ring-opening polymerization (ROP) to form poly(aziridine), also known as polyethylenimine (PEI) when the monomer is unsubstituted aziridine. mdpi.com This process can be initiated by cationic or anionic species.
Cationic Ring-Opening Polymerization (CROP): This is a common method for polymerizing aziridines. mpg.de The polymerization is typically initiated by an electrophile, such as a Lewis acid or a proton, which activates the aziridine monomer by forming a reactive aziridinium ion. mpg.de The growing polymer chain also has an aziridinium ion as its active end. Propagation occurs when the lone pair of electrons on the nitrogen atom of a monomer attacks the aziridinium ion of the growing chain. mpg.de
The structure of the resulting polymer can be influenced by side reactions. If the attacking nitrogen belongs to a monomer, a linear polymer unit is added. However, if the nitrogen from a polymer chain attacks the active end, branching occurs, leading to hyperbranched polymers. mpg.dersc.org The rate of termination, a reaction that stops chain growth, is a critical factor. It has been found that substitution at the 2-position of the aziridine ring, as in this compound, can significantly reduce the rate of termination compared to propagation, allowing for the synthesis of higher molecular weight polymers. rsc.org
Anionic Ring-Opening Polymerization (AROP): While less common for non-activated aziridines, AROP can be employed for aziridines with electron-withdrawing groups on the nitrogen atom. mpg.de These "activated" aziridines are more susceptible to nucleophilic attack by an initiator, which is typically a strong base. The propagating species is a negatively charged aza-anion. mpg.de This method can offer better control over the polymer architecture, potentially leading to linear polymers with defined structures. mpg.de
Poly(aziridine)s are a class of polymers with a high density of amine groups, making them valuable for a range of applications, including as non-viral gene delivery vectors and in the development of antimicrobial coatings. colab.ws The ability to incorporate functional groups, such as the benzyl group in this compound, into the polymer backbone allows for the tuning of the polymer's properties for specific applications.
| Polymerization Method | Initiator Type | Propagating Species | Common Polymer Architecture |
| Cationic Ring-Opening Polymerization (CROP) | Electrophilic (e.g., Lewis acids, protons) | Aziridinium ion | Branched or linear |
| Anionic Ring-Opening Polymerization (AROP) | Nucleophilic (e.g., strong bases) | Aza-anion | Linear |
Anionic Ring-Opening Polymerization Mechanisms
Anionic ring-opening polymerization (AROP) of aziridines is a key method for producing linear polyamines. mpg.deacs.org The process is initiated by a nucleophilic attack on one of the carbon atoms of the aziridine ring. mdpi.comwikipedia.org For N-substituted aziridines, such as those activated with a sulfonyl group, the polymerization proceeds in a living manner, meaning that termination reactions are largely absent. mpg.de This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. acs.orgresearchgate.net The propagation step involves the newly formed anionic chain end attacking another monomer molecule, continuing the chain growth. wikipedia.org The use of an N-sulfonyl group both activates the aziridine ring towards nucleophilic attack and serves as a protecting group for the nitrogen atom. mpg.de
The general mechanism for the AROP of a cyclic monomer involves the nucleophilic reagent acting as an initiator. wikipedia.org For aziridines, this results in the formation of a growing chain with an anionic center at the chain end which then adds to subsequent monomer molecules. mdpi.com
Control of Polymer Properties (e.g., Tacticity, Molecular Weight)
The properties of polymers derived from this compound can be precisely controlled. The living nature of anionic ring-opening polymerization of N-sulfonyl activated aziridines allows for direct control over the molecular weight by adjusting the monomer-to-initiator ratio. acs.orgresearchgate.net This method consistently produces polymers with narrow molecular weight distributions (Đ < 1.2). acs.orgnih.gov
Tacticity, the stereochemical arrangement of chiral centers along the polymer backbone, is a critical factor influencing the physical and mechanical properties of the resulting polymer. scielo.brncku.edu.twstelar.it In the polymerization of chiral aziridines, the enantiopurity of the monomer plays a crucial role. researchgate.net For instance, the polymerization of racemic N-sulfonyl-activated methyl aziridines yields soluble, atactic polymers with predictable molecular weights. researchgate.net In contrast, using enantiomerically pure monomers can lead to the formation of insoluble, stereoregular (isotactic) polymers. researchgate.net This demonstrates that the choice of monomer stereochemistry is a powerful tool for controlling the polymer's tacticity and, consequently, its solubility and morphology.
Below is a table summarizing the influence of polymerization conditions on polymer properties.
Table 1: Control of Polymer Properties| Property | Controlling Factor | Outcome |
|---|---|---|
| Molecular Weight | Monomer-to-initiator ratio in living AROP | Linear increase in molecular weight with monomer conversion. nih.govresearchgate.net |
| Dispersity (Đ) | Living nature of AROP | Narrow molecular weight distributions, typically below 1.2. acs.orgnih.gov |
| Tacticity | Monomer enantiopurity | Racemic monomers lead to atactic polymers; enantiopure monomers can produce isotactic polymers. researchgate.net |
| Architecture | Sequential monomer addition | Synthesis of block copolymers is possible due to the living nature of the polymerization. mpg.deacs.org |
Synthesis of High-Density Polyamines
This compound is a precursor for synthesizing high-density and linear polyamines, such as linear polyethyleneimine (L-PEI) and its derivatives. rsc.orgresearchgate.net The typical route involves the cationic ring-opening polymerization (CROP) of N-benzylaziridines, often initiated by an organic boron compound like tris(pentafluorophenyl)borane, to form poly(N-benzylaziridine). researchgate.net Subsequently, the benzyl groups are removed from the polymer backbone through a debenzylation reaction. researchgate.net This deprotection step yields the final water-soluble polyamine. researchgate.net
This method provides an alternative to the more common industrial synthesis of L-PEI, which involves the hydrolysis of poly(2-oxazoline)s. acs.orgrsc.org The aziridine-based route offers the potential for creating well-defined linear polyamines, as the polymerization can exhibit living characteristics, allowing for control over molecular weight and architecture. acs.orgrsc.org The high density of amine groups in the resulting polymers makes them suitable for a variety of applications. rsc.orgresearchgate.net
Alternating Copolymerization for Novel Polymer Structures
Alternating copolymerization of this compound with various comonomers provides a powerful strategy for creating novel polymer architectures with precisely defined repeating units. This approach leads to materials with unique properties distinct from their respective homopolymers.
Polyureas from Tosyl Isocyanates
The spontaneous alternating copolymerization of aziridines, including (S)-2-benzylaziridine, with tosyl isocyanate occurs without the need for a catalyst to produce polyureas. researchgate.netcolab.wsresearchgate.net The resulting polymers exhibit a well-defined alternating structure, as confirmed by NMR and MALDI-TOF mass spectrometry. colab.wsresearchgate.net The reaction is proposed to proceed through a spontaneous zwitterionic copolymerization mechanism. colab.wsresearchgate.net Interestingly, MALDI-TOF analysis suggests that the polyureas formed through this method are cyclic. colab.wsresearchgate.net Density functional theory (DFT) calculations have shown that the copolymerization of tosyl isocyanate with ethyleneimine is more favored both kinetically and thermodynamically compared to its reaction with this compound. colab.wsresearchgate.net
Polyisothioureas from Isothiocyanates
A facile method for synthesizing polyisothioureas involves the alternating copolymerization of aziridines with isothiocyanates. researchgate.net This reaction proceeds efficiently, generating copolymers with fully alternating linkages. researchgate.net This copolymerization represents a novel pathway to well-defined polyisothioureas, which are envisioned to be an interesting class of sulfur-containing polymers with potential applications stemming from their unique catalytic and biological activities. researchgate.net While specific studies focusing exclusively on this compound are emerging, the general mechanism allows for its use as the aziridine monomer in this type of copolymerization. researchgate.netrsc.orgnih.gov
Poly(ester amide)s from Cyclic Anhydrides
Poly(ester amide)s can be synthesized via the alternating copolymerization of aziridine derivatives and cyclic anhydrides. researchgate.netgfzxb.org For N-alkyl aziridines like this compound, a metal-free catalysis strategy using an organic base, such as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), with an initiator like benzyl alcohol (BnOH) is effective. researchgate.net This method yields copolymers with a well-defined and completely alternating structure of aziridine and cyclic anhydride (B1165640) units. researchgate.net The copolymerization demonstrates a controllable nature, evidenced by the linear increase in molecular weight with the conversion of the aziridine monomer. researchgate.net
For N-sulfonyl activated aziridines, phosphazene organocatalysts can promote a highly controlled and selective alternating copolymerization with cyclic anhydrides, avoiding side reactions. nih.gov This process shows a first-order kinetic dependence on the concentrations of the N-sulfonyl aziridine and the phosphazene catalyst, and a zero-order dependence on the cyclic anhydride concentration. nih.gov This methodology allows for the one-pot synthesis of not only alternating copolymers but also poly(ester amide)-based block copolymers. nih.gov
Below is a table summarizing the alternating copolymerization reactions of this compound.
Table 2: Alternating Copolymerization of this compound| Comonomer | Resulting Polymer | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Tosyl Isocyanate | Polyurea | Spontaneous (catalyst-free) | Forms cyclic, alternating polymers. colab.wsresearchgate.net |
| Isothiocyanates | Polyisothiourea | Generally catalyst-free or organocatalyzed | Produces fully alternating linkages. researchgate.net |
| Cyclic Anhydrides | Poly(ester amide) | Organic base (e.g., MTBD) with BnOH initiator | Controllable, metal-free synthesis of alternating copolymers. researchgate.net |
Table 3: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 84313 |
| Tosyl isocyanate | 77660 |
| Ethyleneimine (Aziridine) | 9033 |
| 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | 85651 |
| Benzyl alcohol | 244 |
| Isothiocyanate | 6327598 |
| Tris(pentafluorophenyl)borane | 10915152 |
| 2-methyl-aziridine | 11550 |
| 4-cyanobenzenesulfonyl chloride | 77051 |
| Dodecanethiol | 8195 |
Applications in Non-Viral Gene Transfection and Antimicrobial Coatings
The polymerization of this compound gives rise to polyamines with a high density of amine groups, a structural feature that is highly valuable in the fields of medicinal chemistry and materials science. These polymers are particularly explored for their potential in developing advanced non-viral gene transfection vectors and creating effective antimicrobial coatings.
Non-Viral Gene Transfection
The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy. Non-viral methods, which utilize synthetic materials like cationic polymers, are gaining prominence due to their lower immunogenicity and greater flexibility in chemical design compared to viral vectors. nih.govmdpi.com Polymers derived from aziridines, including this compound, are investigated as alternatives to established standards like linear polyethylenimine (L-PEI). researchgate.netresearchgate.net
The fundamental principle involves the electrostatic interaction between the positively charged cationic polymer and the negatively charged nucleic acids (such as plasmid DNA or mRNA). nih.govthno.org This interaction leads to the compaction of the genetic material into nanoparticles known as polyplexes. mdpi.comnih.gov These polyplexes can be taken up by cells, facilitating the intracellular release of the genetic payload. mdpi.com
Research into aziridine-based polymers has demonstrated their potential as effective gene carriers. For instance, the anionic polymerization of activated aziridines provides a pathway to synthesize well-defined linear polyamines. researchgate.netresearchgate.net In one study, a polypropylenimine synthesized through an aziridine-based route was tested as a cell-transfection agent. The resulting cationic nanoparticles demonstrated a transfection efficiency of 16.1%, highlighting their potential as a viable alternative to L-PEI produced via the traditional 2-oxazoline method. researchgate.net The spontaneous copolymerization of (S)-2-benzylaziridine with other monomers like ethyleneimine and tosyl isocyanate can produce polyureas, further expanding the range of polymeric structures available for gene delivery applications. researchgate.netresearchgate.net
| Polymer Type | Monomer(s) | Application Finding | Reference |
|---|---|---|---|
| Polypropylenimine | Aziridine-based | Demonstrated a 16.1% cell transfection efficiency, presenting an alternative to L-PEI. | researchgate.net |
| Polyureas | (S)-2-benzylaziridine, Ethyleneimine, Tosyl isocyanate | Spontaneous copolymerization yields polyureas suitable for biomedical applications. | researchgate.netresearchgate.net |
| Linear Polyamines | Activated Aziridines | Anionic polymerization offers a pathway to well-defined polymers for gene delivery. | researchgate.netresearchgate.net |
Antimicrobial Coatings
The high amine density of polymers derived from this compound is also leveraged for creating contact-killing antimicrobial surfaces. These coatings are designed to prevent the adhesion and proliferation of pathogenic microbes, which is a critical strategy for controlling infections in various settings. dechema.de The mechanism of action for such coatings often relies on the cationic nature of the polymer backbone, which disrupts the negatively charged cell membranes of bacteria, leading to cell death. mdpi.com
Polyethylenimine (PEI), a polymer structurally related to poly(this compound), has been successfully used to create coatings that are lethal to both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com This demonstrates the broad-spectrum potential of polyamine-based coatings. Furthermore, research into derivatives such as aziridine-thiourea has shown that structural modifications can significantly influence antimicrobial potency, suggesting that polymers of this compound are promising candidates for the development of new antimicrobial agents. Studies involving the polymerization of aziridines have included assessments of the resulting polymer films' antimicrobial activity against common pathogens like S. aureus and E. coli, confirming the relevance of this chemical class in creating functional antimicrobial materials. rsc.org
| Polymer/Derivative Class | Basis | Observed Antimicrobial Action | Targeted Microbes | Reference |
|---|---|---|---|---|
| Polyamines from Aziridines | High amine density | Explored for contact-killing surface coatings. | General Pathogens | |
| Polyethylenimine (PEI) | Related polyamine structure | Coatings proved lethal to bacteria upon contact. | S. aureus, E. coli | mdpi.com |
| Aziridine-Thiourea Derivatives | Structural variations of aziridine | Antimicrobial potency is dependent on the specific chemical structure. | Not specified |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
A primary objective in the ongoing research of 2-benzylaziridine is the creation of more efficient, selective, and sustainable synthetic pathways. While methods like the Wenker synthesis from amino alcohols are established, they can involve harsh conditions. thieme-connect.com Current research is shifting towards catalysis to achieve these goals, particularly for producing specific stereoisomers (enantiomers), which is crucial for pharmaceutical applications.
Key areas of development include:
Asymmetric Catalysis : Novel strategies are being developed to produce chiral 2-benzylaziridines with high enantiomeric purity. One such method involves a three-step procedure starting from chiral N-(tert-butylsulfinyl)-2-aryl-aziridines, achieving excellent yields (74-94%) and high enantiomeric excess (83-99% ee). ugent.bethieme-connect.com
Catalyst Innovation : The Suzuki-Miyaura cross-coupling protocol has been successfully used to synthesize functionalized 2-arylaziridines without opening the strained three-membered ring, demonstrating the potential for creating diverse derivatives. mdpi.com
Improved Established Methods : Modifications to the Wenker synthesis, such as using chlorosulfonic acid under milder conditions, have expanded its applicability to a wider range of amino alcohols, improving yields for compounds like (S)-2-benzylaziridine to 85%. thieme-connect.com
Table 1: Comparison of Synthetic Routes for Substituted Aziridines
| Method | Key Features | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Modified Wenker Synthesis | Employs milder conditions using chlorosulfonic acid. | 85% for (S)-2-benzylaziridine | Not specified | thieme-connect.com |
| Chiral Sulfinyl-Aziridine Transformation | Three-step procedure from N-sulfinyl-2-arylaziridines. | 74-94% | 83-99% | ugent.bethieme-connect.com |
| Suzuki-Miyaura Cross-Coupling | Functionalization of bromo-phenylaziridines without ring-opening. | Not specified | Not applicable | mdpi.com |
Exploration of New Reactivity Modes and Chemical Transformations
The high ring strain of this compound makes it a versatile chemical building block. cymitquimica.comontosight.ai While its ring-opening by nucleophiles is a well-known reaction, future research is focused on discovering and exploiting new modes of reactivity.
Emerging areas of exploration include:
Controlled Ring-Opening : The regioselectivity of ring-opening reactions can be controlled. For instance, N-benzylaziridine, a related compound, can be activated with electrophiles to form an aziridinium (B1262131) ion, which then undergoes ring-opening at different carbon atoms depending on the substituents and reagents. researchgate.net
Cyclization Reactions : Derivatives of this compound are being used in complex intramolecular cyclizations to create pharmacologically important structures like 2,5-disubstituted 6-azaindoles. nih.govacs.org
Polymerization : this compound and its derivatives are monomers in ring-opening polymerizations. Cationic ring-opening polymerization (CROP) of N-benzyl-2-methylaziridine proceeds with minimal termination, unlike its un-substituted counterpart, allowing for the creation of high molecular weight polymers. rsc.org Spontaneous alternating copolymerization of (S)-2-benzylaziridine with tosyl isocyanate has also been shown to produce cyclic polyureas. researchgate.netresearchgate.net
Advanced Computational Modeling for Predictive Understanding of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the complex reactivity of aziridines. researchgate.net These models help rationalize experimental outcomes and guide the design of new experiments.
Future applications of computational modeling will focus on:
Reaction Mechanisms : DFT calculations are used to analyze reaction pathways and transition states. For example, a combined computational and experimental study on 2-(bromomethyl)aziridines revealed that nonactivated 1-benzylaziridines react with retention of configuration, whereas activated 1-tosylaziridines can react with either retention or inversion. acs.org
Predicting Selectivity : Quantum chemical modeling has been used to understand the conformational preferences of aziridine-2-carboxaldehydes, which helps predict the stereochemical outcome of nucleophilic additions. msu.edu
Generative AI Models : New machine learning and generative AI approaches are being developed to predict the fleeting transition states of chemical reactions much faster than traditional quantum chemistry methods. mit.edu For this compound, DFT calculations have been used to show that its copolymerization with tosyl isocyanate is less favored both kinetically and thermodynamically compared to ethyleneimine. researchgate.net
Expansion of Applications in Drug Discovery and Functional Materials
The unique properties of the this compound scaffold make it a valuable component in the development of new pharmaceuticals and functional materials. ontosight.ai
Drug Discovery : The chiral nature of (S)-2-benzylaziridine makes it a key intermediate in the synthesis of various biologically active molecules. cymitquimica.com It is a known reagent for creating renin inhibitors for blood pressure regulation, as well as agonists for the cannabinoid type 2 (CB2) receptor. cymitquimica.comchemicalbook.com Its derivatives are also being investigated for antimicrobial and anticancer properties. mdpi.comontosight.ai
Functional Materials : The ability of aziridines to undergo polymerization is being harnessed to create advanced materials. Polyamines derived from aziridines have applications in non-viral gene transfection and as antimicrobial coatings. rsc.org Copolymers containing urethane (B1682113) and amine groups, synthesized from reactions of aziridines with carbon dioxide, can exhibit lower critical solution temperatures (LCST), making them suitable for "smart" material applications that respond to temperature changes. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 2-Benzylaziridine, and how can reaction yields be accurately calculated?
- Methodological Answer: A common synthesis involves nucleophilic ring-opening of epoxides followed by cyclization. For example, this compound can be synthesized via the Gabriel-Cromwell reaction, using benzylamine derivatives and ethylene oxide analogs. Yield calculation requires precise measurement of starting materials and products using gravimetric analysis or NMR integration. Ensure purity via column chromatography (hexane/ethyl acetate gradients) and confirm identity via NMR (e.g., characteristic peaks at δ 1.46 ppm and 2.19–2.25 ppm for aziridine protons) . Report yields as percentages relative to theoretical maxima, accounting for byproducts and solvent losses.
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR (CDCl₃): Peaks at δ 1.46 (d), 1.83 (d), and 7.21–7.33 (m) confirm aziridine protons and benzyl aromaticity .
- HRMS: Match observed molecular ion peaks (e.g., m/z 134.0980 for [M+H]⁺) with theoretical values (C₉H₁₁N) .
- Purity assays: HPLC with UV detection (λ = 254 nm) or GC-MS to detect residual solvents.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent polymerization .
Q. How can researchers assess the stability of this compound under varying conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or NMR.
- pH Stability : Test in buffers (pH 3–10) to identify hydrolysis susceptibility.
- Light Sensitivity : Expose to UV light (254 nm) and track changes in UV-Vis spectra .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer: Conflicting data (e.g., unexpected coupling constants in NMR) may arise from stereochemical variations or solvent effects.
Q. What computational methods are suitable for studying this compound’s reaction mechanisms?
- Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model:
- Ring-opening pathways (e.g., nucleophilic attack by water or amines).
- Transition states and activation energies for aziridine rearrangements.
- Compare computational IR spectra with experimental data to validate models .
Q. How to design experiments to probe this compound’s role in asymmetric catalysis?
- Methodological Answer:
- Substrate Scope : Test aziridine with chiral ligands (e.g., BINOL derivatives) in enantioselective ring-opening reactions.
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure rate constants.
- Stereochemical Outcomes : Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What strategies mitigate data variability in toxicity studies of this compound?
- Methodological Answer:
- In Vitro Assays : Use standardized cell lines (e.g., HepG2) with triplicate replicates to assess IC₅₀ values.
- Positive Controls : Include reference toxins (e.g., cisplatin) to validate assay sensitivity.
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .
Q. How to reconcile discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer:
- Meta-Analysis : Compare literature data using PRISMA guidelines to identify methodological heterogeneity (e.g., dosing protocols, cell lines).
- Dose-Response Curves : Re-evaluate EC₅₀ values under uniform conditions.
- Structural-Activity Relationships (SAR) : Map substituent effects to explain activity variations .
Q. What green chemistry approaches can improve this compound synthesis sustainability?
- Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalysis : Use immobilized enzymes (e.g., lipases) to reduce metal catalyst waste.
- Atom Economy : Optimize stoichiometry to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
